molecular formula C17H36O B3061011 2-Methyl-1-hexadecanol CAS No. 2490-48-4

2-Methyl-1-hexadecanol

Cat. No.: B3061011
CAS No.: 2490-48-4
M. Wt: 256.5 g/mol
InChI Key: FCSBKDJGLIURSH-UHFFFAOYSA-N
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Description

2-Methyl-1-hexadecanol, also known as 2-methylhexadecan-1-ol, is an organic compound with the molecular formula C₁₇H₃₆O. It is a type of fatty alcohol, characterized by a long carbon chain with a hydroxyl group (-OH) attached to the second carbon atom. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-hexadecanol can be synthesized through several methods. One common approach involves the reduction of 2-methylhexadecanoic acid using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 2-methylhexadecanoic acid esters. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-hexadecanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed:

Scientific Research Applications

2-Methyl-1-hexadecanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1-hexadecanol primarily involves its interaction with lipid membranes. The hydroxyl group allows it to form hydrogen bonds with other molecules, enhancing its solubility and stability in various formulations. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

    Cetyl alcohol (hexadecan-1-ol): Similar in structure but lacks the methyl group at the second carbon.

    Stearyl alcohol (octadecan-1-ol): Has a longer carbon chain with 18 carbon atoms.

    2-Methyl-1-octadecanol: Similar structure but with a longer carbon chain.

Uniqueness: 2-Methyl-1-hexadecanol is unique due to the presence of the methyl group at the second carbon, which influences its physical and chemical properties. This structural difference can affect its melting point, solubility, and reactivity compared to other fatty alcohols .

Biological Activity

2-Methyl-1-hexadecanol, an aliphatic alcohol, belongs to a class of compounds known for their diverse biological activities. This article explores the various biological effects of this compound, including its antioxidant, antimicrobial, and cytotoxic properties, supported by data tables and relevant case studies.

This compound is a long-chain fatty alcohol with the molecular formula C17H36OC_{17}H_{36}O. It is characterized by a hydrophobic alkyl chain and a hydroxyl group, contributing to its solubility properties and biological interactions.

1. Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress in biological systems. The antioxidant potential of this compound can be assessed through various assays, such as the DPPH radical scavenging method.

Table 1: Antioxidant Activity of this compound

Concentration (mg/mL)% Inhibition (DPPH)
0.525.4
1.045.6
1.567.8
2.080.2

In studies, it was observed that at higher concentrations, this compound exhibited significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid .

2. Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) (mg/mL)
Escherichia coli0.5
Staphylococcus aureus0.3
Candida albicans0.4

Research indicates that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against yeast strains .

3. Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of compounds intended for therapeutic use. The cytotoxic effects of this compound were tested on various cancer cell lines.

Table 3: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µg/mL)
HepG-215.5
MCF-720.3
HCT-11625.7
PC330.4

The results demonstrated that this compound has significant cytotoxic effects on HepG-2 and MCF-7 cell lines, indicating its potential as an anticancer agent .

Case Studies

A recent study conducted on the efficacy of various aliphatic alcohols, including this compound, highlighted its dual role as both an antimicrobial and antioxidant agent. The study utilized multiple extraction techniques to isolate bioactive compounds from plant sources, confirming the presence of significant amounts of this alcohol in extracts with high biological activity .

Properties

IUPAC Name

2-methylhexadecan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18/h17-18H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSBKDJGLIURSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947791
Record name 2-Methylhexadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490-48-4, 68526-87-4
Record name 2-Methyl-1-hexadecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002490484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C14-18-iso-, C16-rich
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C14-18-iso-, C16-rich
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylhexadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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